6-(Tert-butoxy)pyridine-3-sulfonyl fluoride
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Overview
Description
6-(Tert-butoxy)pyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C9H12FNO3S and a molecular weight of 233.26 g/mol . It is characterized by the presence of a tert-butoxy group attached to the pyridine ring at the 6th position and a sulfonyl fluoride group at the 3rd position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butoxy)pyridine-3-sulfonyl fluoride typically involves the reaction of 6-(tert-butoxy)pyridine with a sulfonyl fluoride reagent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group. The reaction is usually conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxy)pyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and at low to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Derivatives: Formed from the reaction with alcohols.
Sulfonic Acid Derivatives: Formed from oxidation reactions.
Sulfinate Derivatives: Formed from reduction reactions.
Scientific Research Applications
6-(Tert-butoxy)pyridine-3-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Tert-butoxy)pyridine-3-sulfonyl fluoride involves the nucleophilic attack on the sulfonyl fluoride group by various nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the fluoride group. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
6-(Tert-butoxy)pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
6-(Tert-butoxy)pyridine-3-sulfonate: Similar structure but with a sulfonate group instead of a sulfonyl fluoride group.
6-(Tert-butoxy)pyridine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness
6-(Tert-butoxy)pyridine-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which makes it highly reactive towards nucleophiles. This reactivity allows for the selective modification of various substrates, making it a valuable reagent in organic synthesis and scientific research .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3S/c1-9(2,3)14-8-5-4-7(6-11-8)15(10,12)13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLZJKSARDUJJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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